Stigmasta-4,22,25-trien-3-one
Overview
Description
Stigmasta-4,22,25-trien-3-one is a natural product from Callicarpa giraldiana . It has a molecular formula of C29H44O .
Molecular Structure Analysis
The molecular structure of Stigmasta-4,22,25-trien-3-one consists of 29 carbon atoms, 44 hydrogen atoms, and one oxygen atom . The average mass is 408.659 Da and the monoisotopic mass is 408.339203 Da .Scientific Research Applications
Isolation from Natural Sources : Stigmasta-4,25-dien-3-one and (22E)-Stigmasta-4,22,25-trien-3-one were isolated from Porcelia macrocarpa, as part of a study on steroids and flavonoids. This indicates its natural occurrence in specific plant species (Chaves, Roque, & Ayres, 2004).
Synthesis and Industrial Production : A study focused on optimizing the synthesis process of (22E)-stigmasta-1,4,22-trien-3-one for industrial production, suggesting its potential industrial relevance (Zhou Meng-di, 2014).
Oxidation in Heated Triacylglycerols : A research investigated the oxidation of stigmasterol, leading to the formation of compounds including stigmasta-4,22-dien-3-one, under specific conditions. This study contributes to understanding its behavior in certain chemical processes (Blekas & Boskou, 1989).
Insect Growth and Development Effects : Steroidal allenes like stigmasta-5,24(28),28-trien-3β-ol were tested for inhibitory effects on the growth and development of Bombyx mori, showing its potential as an insect growth regulator (Awata, Morisaki, Fujimoto, & Ikekawa, 1976).
Biosynthesis in Plants : A study on pumpkin plants showed that 3β-hydroxy-5α-stigmasta-7,24(28)Z-diene, a related compound, could be a precursor for compounds including 3β-hydroxy-5α-stigmasta-7,22t,25-triene, indicating its role in sterol biosynthesis in plants (Sucrow & Radüchel, 1970).
Isolation and Structural Elucidation : Research on Clerodendrum scandens led to the isolation of (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, among other novel sterols, with their structures determined through chemical and spectroscopic methods. This adds to the knowledge of sterol diversity in plants (Akihisa et al., 1990).
Anticancer Potential : A novel sterol, stigmasta-5, 22, 25-trien-7-on-3β-ol, isolated from Clerodendrum cyrtophyllum showed potential in inhibiting Mcf-7 human breast cancer cell growth, highlighting its possible application in cancer research (Wang et al., 2012).
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXNQVGERRIAW-LPJPOILFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294038 | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmasta-4,22,25-trien-3-one | |
CAS RN |
848669-09-0 | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.